4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid
Description
4-[(Tert-Butoxy)Carbonyl]-2-(Methoxymethyl)Morpholine-2-Carboxylic Acid is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a methoxymethyl substituent at the 2-position. This compound is structurally significant as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules. Its stereochemical complexity and functional groups make it a critical building block for drug discovery pipelines, enabling precise control over molecular conformation and reactivity .
Properties
IUPAC Name |
2-(methoxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-11(2,3)19-10(16)13-5-6-18-12(7-13,8-17-4)9(14)15/h5-8H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMTTWDRJDANLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)(COC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094626-33-0 | |
| Record name | 4-[(tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid typically involves the protection of the morpholine ring and subsequent functionalization. . The reaction conditions often involve the use of a base such as triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively cleaved under acidic conditions to regenerate the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for this purpose:
Reaction conditions :
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Reagent : TFA/DCM (1:1 v/v)
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Temperature : 25–35°C
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Duration : 2–4 hrs
This deprotection is critical for subsequent functionalization in pharmaceutical intermediates .
Carboxylic Acid Functionalization
The carboxylic acid participates in classical acid-derived reactions:
Esterification
Reacted with methanol or ethanol under DCC (dicyclohexylcarbodiimide)/DMAP (4-dimethylaminopyridine) catalysis:
| Substrate | Reagent | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Free carboxylic acid | Methanol | DCC/DMAP | THF | 78–85% | |
| Free carboxylic acid | Ethanol | DCC/DMAP | DCM | 82% |
Amidation
Coupling with amines via HOBt (hydroxybenzotriazole)/EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):
| Amine | Solvent | Temperature | Yield | Application | Source |
|---|---|---|---|---|---|
| Benzylamine | DMF | 0°C to RT | 70% | Peptide mimetics | |
| 4-Methoxyaniline | THF | RT | 65% | Enzyme inhibitor studies |
Methoxymethyl Group Reactivity
The methoxymethyl ether undergoes cleavage under strong acidic or oxidative conditions:
Acidic Hydrolysis
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Reagent : 6N HCl
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Conditions : Reflux, 6 hrs
Oxidation
Controlled oxidation with chromium trioxide (CrO₃) in acetone/sulfuric acid yields a ketone derivative:
Stereospecific Reactions
The compound’s chiral center at C2 and C6 enables stereoselective transformations:
Cross-Coupling Reactions
The morpholine core participates in palladium-catalyzed couplings:
| Reaction | Reagents/Catalysts | Solvent | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, aryl boronate | Toluene | 75% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | DMF | 63% |
Stability Under Synthetic Conditions
The Boc group remains intact under basic conditions (pH < 10) but degrades in strong bases (e.g., NaOH > 1M). Methoxymethyl ethers show stability in polar aprotic solvents but hydrolyze in aqueous acids .
Key Research Findings
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Pharmaceutical relevance : The compound serves as a precursor to Velpatasvir intermediates, with optimized chiral separation achieving >99% enantiomeric excess .
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Mechanistic insight : Computational studies (Gaussian) reveal hydrogen-bonding networks stabilize transition states during stereoselective reactions .
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Scalability : Kilogram-scale syntheses use TFA-mediated deprotection with <2% racemization .
This compound’s multifunctional design enables tailored modifications for drug discovery and asymmetric synthesis, supported by robust experimental validation across diverse reaction platforms.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its functional groups allow for further modifications, enabling the development of new therapeutic agents.
Key Applications:
- Synthesis of Anticancer Agents: The morpholine structure is crucial in designing compounds that target cancer cell proliferation. For instance, derivatives of morpholine have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
- Drug Delivery Systems: The compound can be utilized in creating prodrugs that enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic efficacy .
Research indicates that compounds similar to 4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid exhibit significant biological activities:
Anticancer Activity:
- Studies have demonstrated that morpholine derivatives can induce apoptosis in various cancer cell lines, including breast and liver cancers . The mechanism often involves disruption of mitochondrial function and modulation of apoptotic pathways.
Antimicrobial Properties:
- The compound has shown potential antimicrobial activity against several pathogens, suggesting its utility in developing new antibiotics .
Pharmaceutical Formulations
The compound's stability and solubility characteristics make it suitable for incorporation into pharmaceutical formulations. It can be used as an excipient or active ingredient in various dosage forms, enhancing the overall effectiveness of medications.
-
Anticancer Research :
A study published in the Journal of Research in Pharmacy evaluated the anticancer properties of morpholine derivatives, highlighting their ability to inhibit cell proliferation and induce apoptosis in leukemia and breast cancer cell lines . -
Antimicrobial Activity :
Research conducted on related compounds demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest potential applications in treating bacterial infections. -
Drug Development :
The compound has been investigated as a prodrug to enhance the delivery of poorly soluble drugs, with studies showing improved bioavailability and therapeutic outcomes in animal models .
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions and can be removed under acidic conditions to reveal the free amine . This allows for selective modification of other functional groups in the molecule.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
4-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)morpholine-2-carboxylic acid, commonly referred to as Boc-Morpholine derivative, is a compound of significant interest in medicinal chemistry and pharmaceutical development. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following structural formula:
It features a morpholine ring, which is known for its role in various biological applications. The tert-butoxycarbonyl (Boc) group serves as a protective group, enhancing the compound's stability and solubility.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Morpholine Ring : Utilizing starting materials that allow for ring closure.
- Introduction of Functional Groups : The methoxymethyl and Boc groups are introduced through specific reactions that ensure regioselectivity and yield.
The synthesis pathway is crucial as it influences the biological activity of the resultant compounds.
Antimicrobial Properties
Recent studies have indicated that derivatives of morpholine compounds exhibit antimicrobial activity. For instance, certain Boc-morpholine derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Research has demonstrated that morpholine derivatives can inhibit cancer cell proliferation. A study highlighted the ability of Boc-morpholine compounds to induce apoptosis in specific cancer cell lines, likely through pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
A study conducted on various Boc-morpholine derivatives assessed their antimicrobial efficacy using disk diffusion methods. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, showcasing the potential for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines treated with Boc-morpholine derivatives revealed a dose-dependent decrease in cell viability. Mechanistic studies suggested that these compounds activate caspase pathways leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
